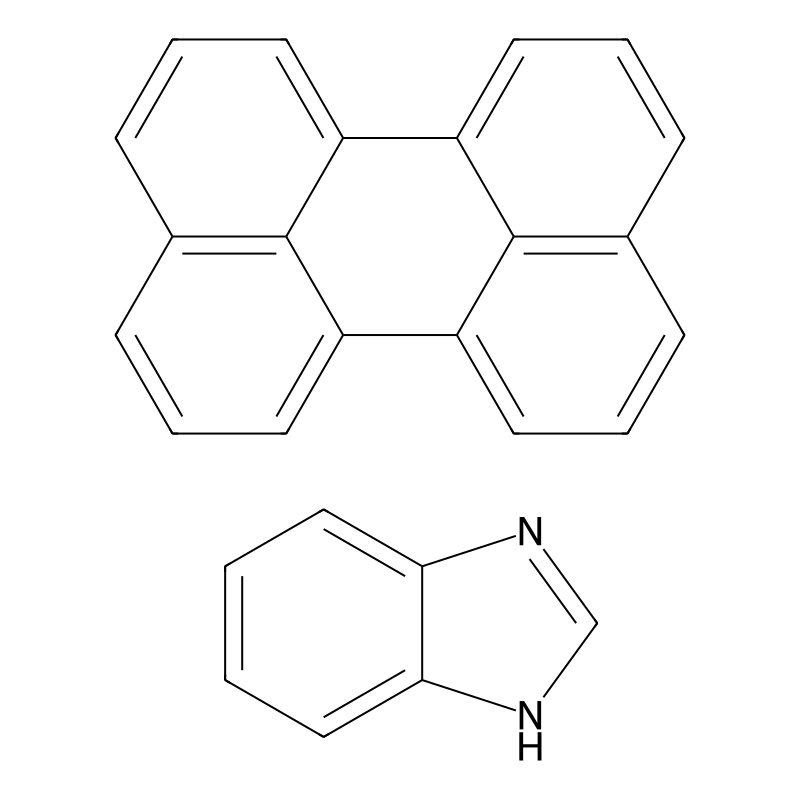

Benzimidazole perylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Applications

Field: Pharmaceutical Science

Methods of Application: The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities.

Results: Benzimidazole containing new drugs have shown promising results in various medical applications.

Anticancer Agents

Field: Oncology

Application Summary: Benzimidazole is an important heterocyclic organic compound which possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic.

Methods of Application: The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure.

Benzimidazole perylene is a compound that combines the structural features of benzimidazole, a bicyclic compound containing a fused benzene and imidazole ring, with perylene, a polycyclic aromatic hydrocarbon. This compound exhibits unique electronic properties due to the conjugated system formed by the perylene moiety, which enhances its photophysical characteristics. Benzimidazole perylene derivatives are of significant interest in materials science, particularly in organic electronics and photonics, due to their high thermal stability, strong fluorescence, and potential for charge transport applications.

Benzimidazole perylene's mechanism of action is primarily related to its ability to transport charges. The extended π-conjugated system allows for efficient movement of electrons within the molecule. This property makes it a potential candidate for applications in organic solar cells and organic field-effect transistors (OFETs) [, ].

- Electrophilic Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for functionalization at different positions.

- Nucleophilic Addition: The imidazole nitrogen can act as a nucleophile, enabling reactions with electrophiles.

- Condensation Reactions: The presence of carboxylic acid groups in some derivatives allows for esterification or amidation reactions.

These reactions make benzimidazole perylene versatile for synthesizing more complex molecular architectures.

Benzimidazole derivatives are known for their biological activities, including:

- Antimicrobial Properties: Some benzimidazole compounds exhibit significant antimicrobial effects against various bacteria and fungi.

- Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further pharmacological studies.

- Phototoxicity: The photophysical properties of benzimidazole perylene suggest potential applications in photodynamic therapy, where light-activated compounds can induce cytotoxic effects on targeted cells.

The synthesis of benzimidazole perylene typically involves several methods:

- Condensation Reactions: A common approach is the reaction of perylenetetracarboxylic dianhydride with benzimidazole or its derivatives under heat. This method often yields good results with high purity.

- Electrostatic Microdroplet Techniques: Recent advancements include synthesizing benzimidazole perylene in electrostatically charged microdroplets, which can enhance reaction efficiency and product yield .

- Green Solvent Methods: Utilizing solvents like imidazole has been shown to facilitate reactions while minimizing environmental impact .

Benzimidazole perylene has diverse applications across various fields:

- Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent charge transport properties.

- Fluorescent Dyes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.

- Photovoltaic Devices: The compound's electronic properties are leveraged in the development of efficient solar cells.

Studies have shown that benzimidazole perylene interacts favorably with other molecular systems:

- Electron Transfer Studies: Research indicates that these compounds can facilitate rapid electron transfer processes, making them useful in photovoltaic applications .

- Energy Transfer Mechanisms: Investigations into energy transfer between benzimidazole perylene and other chromophores reveal potential for enhancing the efficiency of light-harvesting systems.

Benzimidazole perylene shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Perylene Diimide | Polycyclic Aromatic | Strong fluorescence, high stability | High electron affinity |

| Benzimidazole | Bicyclic Compound | Antimicrobial properties | Lacks extended π-conjugation |

| Perylene Bisimide | Polycyclic Aromatic | Excellent charge transport | More complex functionalization options |

| 1H-Benzimidazole-2-carboxylic Acid | Benzimidazole Derivative | Anticancer activity | Specific carboxyl group enhances solubility |

Benzimidazole perylene stands out due to its combination of photostability, electronic properties, and potential biological activities, making it a valuable compound for research and application in advanced materials science.